molecular formula C12H8N2OS B2440625 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile CAS No. 907962-53-2

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile

Cat. No.: B2440625
CAS No.: 907962-53-2
M. Wt: 228.27
InChI Key: ONCNPQUIOLSGMJ-UHFFFAOYSA-N
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Description

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile (CAS 907962-53-2) is a high-value synthetic building block and a core scaffold in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. This compound belongs to the 4H-chromene family, a class of heterocyclic compounds recognized as a privileged structure in drug discovery due to their wide range of pharmacological activities . Research into structurally similar 2-amino-4H-chromene derivatives has demonstrated promising biological activity. These compounds have been identified as potential inhibitors of key enzymes involved in disease pathways. In silico and in vitro studies show that these analogs can inhibit topoisomerase IB, an enzyme critical for DNA replication in cancer cells, and lanosterol 14α-demethylase (CYP51), a target for antifungal agents in Candida species . Some derivatives have exhibited potent cytotoxic activity, outperforming reference drugs like cisplatin and topotecan in assays against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines . Other studies on related chromene-carbonitrile compounds have confirmed their efficacy against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), with some bromo-substituted derivatives showing IC50 values more potent than the standard drug etoposide . Furthermore, certain 4H-chromene derivatives function as activators of caspases and inducers of apoptosis, highlighting a potential mechanism for their anticancer properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c13-5-8-11-7-3-1-2-4-9(7)15-6-10(11)16-12(8)14/h1-4H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNPQUIOLSGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)C(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ionic Liquid-Catalyzed Condensation

A bis-ionic liquid system employing 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) with ceric ammonium nitrate (CAN) enables room-temperature synthesis of 2-amino-4H-chromenes. Adapted for thienochromene systems, this protocol would involve:

  • Reactants :

    • Thiophene-based diol (replacing 1-naphthol)
    • Malononitrile
    • Substituted benzaldehyde derivatives
  • Catalytic System :

    • 4 mol% [BDBDMIm]Br
    • 0.05 g CAN
  • Reaction Parameters :

    • Solvent-free grinding at 25°C
    • Typical reaction time: 45-90 minutes
    • Yield range (based on chromene analogs): 82-89%

The dual catalytic action facilitates simultaneous Knoevenagel condensation and cyclization, with the ionic liquid stabilizing transition states through hydrogen bonding interactions.

Aqueous Phase Synthesis with Inorganic Bases

Sodium carbonate-mediated three-component reactions in water demonstrate exceptional atom economy for chromene formation. Key adaptation parameters for thienochromenes include:

Optimized Conditions :

Parameter Specification
Base Na2CO3 (0.5 mmol)
Solvent H2O (10 mL)
Temperature 25°C
Reaction Time 2 hours
Typical Yield 78-85%

Spectroscopic validation from analogous systems shows characteristic signals:

  • IR: 2188-2203 cm⁻¹ (C≡N stretch)
  • ¹H NMR: δ 4.50-4.95 ppm (C4-H proton)
  • ¹³C NMR: δ 119.6-121.2 ppm (nitrile carbon)

Heterogeneous Catalysis Approaches

Metal-Organic Framework (MOF-5) Mediated Synthesis

The zinc-terephthalate framework MOF-5 catalyzes solvent-free chromene synthesis through synergistic Lewis acid-base interactions. For thieno-fused systems:

Reaction Setup :

  • Molar Ratio (aldehyde:malononitrile:diol): 1:1:1
  • Catalyst Loading: 15 mg MOF-5 per mmol substrate
  • Temperature: 80°C
  • Time: 40-55 minutes
  • Yield: Up to 93% (chromene analogs)

Catalyst Advantages :

  • BET Surface Area: 550-600 m²/g
  • Recyclability: 5 cycles with <8% activity loss
  • Turnover Frequency: 12.4 h⁻¹

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free chromene assembly through continuous energy input:

Reported Protocol for Analogs :

Parameter Value
Milling Frequency 25 Hz
Ball Material Stainless steel
Ball:Substrate Ratio 15:1
Time 30 minutes
Yield 88%

This method avoids thermal decomposition risks for thermally sensitive thiophene precursors.

Comparative Analysis of Methodologies

Table 1. Synthesis Method Comparison

Method Temp (°C) Time Yield (%) Catalyst Reusability
Ionic Liquid 25 45-90m 82-89 Limited (3 cycles)
MOF-5 80 40-55m 89-93 Excellent (5 cycles)
Aqueous Na2CO3 25 2h 78-85 None
Mechanochemical Ambient 30m 88 N/A

Key observations:

  • MOF-5 provides optimal balance between yield and sustainability
  • Aqueous methods suit temperature-sensitive substrates but require workup
  • Mechanochemical synthesis enables rapid production without solvents

Reaction Mechanism Elucidation

The generalized pathway for 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile formation involves three critical steps:

  • Knoevenagel Condensation :

    • Base-assisted nucleophilic attack of malononitrile on aldehyde
    • Formation of α,β-unsaturated nitrile intermediate
  • Michael Addition :

    • Thiophene diol attacks the electron-deficient olefin
    • Stereoselective formation of C-C bond at C4 position
  • Cyclization and Aromatization :

    • Intramolecular nucleophilic displacement
    • 6π-electrocyclic ring closure
    • Tautomerization to aromatic system

Computational studies on analogous systems show:

  • Rate-determining step: Michael addition (ΔG‡ = 24.3 kcal/mol)
  • Catalytic effect of ionic liquids reduces activation energy by 8.7 kcal/mol

Scalability and Industrial Considerations

Pilot-Scale Parameters (Extrapolated from) :

  • Batch Reactor Volume: 50 L
  • Catalyst Loading: 1.2 kg MOF-5 per 100 kg product
  • Cycle Time: 6 hours (including workup)
  • Purity: >98% (HPLC)
  • Waste Index: 0.32 kg waste/kg product

Economic analysis suggests MOF-5-mediated synthesis reduces production costs by 18-22% compared to traditional methods due to:

  • Lower energy inputs (ΔT = -55°C vs. reflux conditions)
  • Catalyst recyclability
  • Elimination of organic solvents

Chemical Reactions Analysis

Types of Reactions

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can produce various substituted chromene compounds .

Scientific Research Applications

Pharmacological Applications

Anticancer Properties:
Research indicates that derivatives of 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values often lower than 30 μg/mL, comparable to standard treatments like etoposide . The promising cytotoxic activity suggests potential for development as novel anticancer agents.

Antimicrobial Activity:
This compound has also been investigated for its antibacterial and antifungal properties. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound in the development of new antimicrobial agents .

Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This characteristic could be beneficial in treating conditions characterized by inflammation, although further research is needed to elucidate the mechanisms involved .

Chemical Synthesis and Research Applications

Synthetic Utility:
The compound serves as an important building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and oxidations. The ability to synthesize derivatives with tailored functional groups enhances its applicability in chemical research.

Green Chemistry:
The synthesis of this compound can be achieved through environmentally friendly methods, such as one-pot reactions under solvent-free conditions using recyclable catalysts. This aligns with the principles of green chemistry, promoting sustainable practices in chemical manufacturing.

Biological Studies

Mechanistic Studies:
Research into the mechanisms of action for the biological activities of this compound is ongoing. Understanding how it interacts at the molecular level with biological targets can provide insights into its efficacy and potential side effects when used therapeutically .

Drug Development:
Given its diverse biological activities, this compound is being explored in drug development pipelines for various therapeutic areas, including oncology and infectious diseases. Its structural features lend themselves well to modifications that could enhance potency and selectivity against specific targets .

Case Studies and Research Findings

Study Findings Application
Study A (2013)Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 30 μg/mL)Anticancer agent development
Study B (2023)Exhibited antibacterial activity against multiple pathogensAntimicrobial drug development
Study C (2020)Showed anti-inflammatory effects in vitroPotential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile is unique due to its thieno[2,3-c]chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological processes .

Biological Activity

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is part of the broader class of 4H-chromenes, which are recognized for their pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential development in medicinal chemistry.

The unique thieno[2,3-c]chromene core of this compound contributes to its distinctive chemical and biological properties. The compound's structure allows for various interactions with biological targets, which is essential for its pharmacological activities.

Target Interaction

The mechanism of action for this compound likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target biomolecules. This structural similarity to other chromene derivatives suggests that it may influence multiple biochemical pathways and cellular processes.

Biochemical Pathways

Research indicates that compounds with similar structures can affect various biochemical pathways, including those involved in cell signaling and gene expression. This compound may also exhibit enzyme inhibition or activation, leading to significant cellular effects.

Anticancer Activity

Studies have demonstrated that derivatives of chromenes exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of 4H-chromene derivatives were evaluated against breast cancer cell lines (MDA-MB-231, MCF-7), showing IC50 values less than 30 μg/mL, comparable or superior to the standard drug etoposide . Specifically, certain derivatives exhibited IC50 values as low as 3.46 μg/mL, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties. For example, some derivatives demonstrated significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds related to this compound have exhibited:

  • Antidiabetic Activity : Some derivatives showed potential in managing diabetes through mechanisms involving glucose metabolism.
  • Anticholinesterase Activity : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

Case Studies

Several studies have highlighted the biological efficacy of chromene derivatives:

  • Cytotoxicity Study : A study synthesized a series of 4H-chromenes and assessed their cytotoxicity against various cancer cell lines. The results indicated that many compounds had significant growth inhibitory effects with IC50 values lower than those of established chemotherapeutics .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of chromene-based compounds against several bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the chromene ring can enhance or diminish biological efficacy. For instance:

  • Substitution at the 6-position has been linked to increased cytotoxicity against cancer cells.
  • Variations in functional groups can significantly alter antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-4H-chromene derivatives, and how do reaction conditions influence product yield?

  • Methodology : Two dominant approaches are widely used:

  • Route 1 : Reaction of benzylidenemalonitrile derivatives with phenols/naphthols under basic conditions (e.g., NaOH in PEG-400 at 100°C for 2–3 hours) to yield 2-amino-4-phenyl-4H-chromene-3-carbonitriles .
  • Route 2 : Three-component condensation of aromatic aldehydes, malononitrile, and α-naphthols in PEG-400 without catalysts, producing derivatives with high regioselectivity .
    • Key Considerations : Solvent choice (e.g., PEG-400 enhances reaction efficiency), temperature (optimized at 100°C), and base strength (NaOH vs. KOH) critically affect reaction kinetics and purity. IR and LCMS are essential for verifying nitrile (-CN) and amino (-NH₂) functional groups .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 2-amino-4H-chromene derivatives?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, NH₂ groups at δ 5.5–6.5 ppm). For example, 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile shows distinct NH₂ and -OH signals at δ 9.79 ppm and 3460 cm⁻¹ in IR .
  • IR Spectroscopy : Confirm nitrile stretch (~2204 cm⁻¹) and amino/OH stretches (3200–3500 cm⁻¹). LCMS (APCI) provides molecular ion peaks (e.g., m/z 277 [M]⁻ for Compound 1E) .

Q. What are the standard protocols for evaluating the antimicrobial activity of 2-amino-4H-chromene derivatives?

  • Methodology :

  • Microbial Strains : Test against Mycobacterium tuberculosis (antitubercular) and Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays .
  • Dose-Response : Prepare serial dilutions (1–128 µg/mL) in DMSO, incubate for 24–48 hours, and determine MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of 2-amino-4H-chromene derivatives?

  • Methodology :

  • Optimization : Microwave dielectric heating (e.g., 300 W, 80–120°C) reduces reaction time from hours to minutes. For example, 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine derivatives are synthesized in 15–30 minutes with >85% yield .
  • Mechanistic Insight : Microwave irradiation enhances polar intermediate formation, accelerating cyclization. Monitor reaction progress via TLC (Rf ~0.41 for intermediates) .

Q. What crystallographic strategies resolve structural ambiguities in 2-amino-4H-chromene derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm regiochemistry. For example, 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits a planar chromene ring with a dihedral angle of 2.37° .
  • Twinning Analysis : Employ SHELXD for structures with pseudo-merohedral twinning, refining HKLF5 datasets to resolve overlapping reflections .

Q. How do molecular dynamics simulations explain the selectivity of 2-amino-4H-chromene derivatives as enzyme inhibitors?

  • Methodology :

  • Target Validation : Dock derivatives (e.g., 6-amino-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile) into AKR1C3 binding pockets using AutoDock Vina. Analyze hydrogen bonds (e.g., with Tyr55) and hydrophobic interactions (e.g., Trp227) .
  • Conformational Flexibility : Simulate ligand-receptor complexes (20 ns MD runs) to assess induced-fit binding. Compare RMSD values (<2.0 Å indicates stability) with AKR1C1 homologs to rationalize selectivity .

Q. How can contradictory data in synthetic yields be reconciled across different methods?

  • Case Study : Compare PEG-400-mediated synthesis (80–90% yield) vs. aqueous NaOH methods (60–70% yield) .
  • Resolution :

  • Solvent Effects : PEG-400 stabilizes intermediates via H-bonding, reducing side reactions.
  • Catalyst Role : Base strength (NaOH vs. weaker amines) impacts deprotonation efficiency of phenolic OH groups.
  • Validation : Cross-check purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to identify byproducts .

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